molecular formula C11H12N2O2 B12029124 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate

3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate

Cat. No.: B12029124
M. Wt: 204.22 g/mol
InChI Key: VBCYRUMYXULLGA-UHFFFAOYSA-N
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Description

3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate is a heterocyclic compound that belongs to the class of oxadiazoles. This compound is characterized by its unique structure, which includes an oxadiazole ring fused with an isopropyl-substituted phenyl group. Oxadiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-isopropylbenzohydrazide with nitrous acid to form the corresponding diazonium salt, which then undergoes cyclization to yield the oxadiazole ring.

  • Step 1: Formation of Diazonium Salt

      Reactants: 2-Isopropylbenzohydrazide, Nitrous acid

      Conditions: Acidic medium, low temperature

      Product: 2-Isopropylbenzenediazonium salt

  • Step 2: Cyclization

      Reactants: 2-Isopropylbenzenediazonium salt

      Conditions: Basic medium, moderate temperature

      Product: this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; solvent such as ethanol or tetrahydrofuran.

    Substitution: Halogens, alkylating agents; solvents like dichloromethane or acetonitrile.

Major Products

    Oxidation Products: Oxides, hydroxyl derivatives.

    Reduction Products: Amines, hydrazines.

    Substitution Products: Halogenated derivatives, alkylated compounds.

Scientific Research Applications

3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-1,2,3-oxadiazol-3-ium-5-olate
  • 3-(4-Methylphenyl)-1,2,3-oxadiazol-3-ium-5-olate
  • 3-(2-Chlorophenyl)-1,2,3-oxadiazol-3-ium-5-olate

Uniqueness

3-(2-Isopropylphenyl)-1,2,3-oxadiazol-3-ium-5-olate is unique due to the presence of the isopropyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its lipophilicity, allowing better interaction with lipid membranes and potentially increasing its efficacy in biological systems.

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

3-(2-propan-2-ylphenyl)oxadiazol-3-ium-5-olate

InChI

InChI=1S/C11H12N2O2/c1-8(2)9-5-3-4-6-10(9)13-7-11(14)15-12-13/h3-8H,1-2H3

InChI Key

VBCYRUMYXULLGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1[N+]2=NOC(=C2)[O-]

Origin of Product

United States

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